molecular formula C11H12F2N2O3 B8379325 Ethyl (2-amino-4,5-difluorobenzoyl)aminoacetate

Ethyl (2-amino-4,5-difluorobenzoyl)aminoacetate

Cat. No.: B8379325
M. Wt: 258.22 g/mol
InChI Key: ZXBGUVXFOJZKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-amino-4,5-difluorobenzoyl)aminoacetate is a useful research compound. Its molecular formula is C11H12F2N2O3 and its molecular weight is 258.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12F2N2O3

Molecular Weight

258.22 g/mol

IUPAC Name

ethyl 2-[(2-amino-4,5-difluorobenzoyl)amino]acetate

InChI

InChI=1S/C11H12F2N2O3/c1-2-18-10(16)5-15-11(17)6-3-7(12)8(13)4-9(6)14/h3-4H,2,5,14H2,1H3,(H,15,17)

InChI Key

ZXBGUVXFOJZKBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=C(C=C1N)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a mixed liquor of 280 ml of dioxane with 70 ml of water were dissolved 19 g of glycine ethyl ester hydrochloride, and 21.7 g of 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione were added and 14.7 g of triethylamine were added dropwise at room temperature under stirring. After stirring further for 30 minutes, the mixture was heated to 70° C. and stirred for 1,5 hours. Dioxane was distilled off, 150 ml of water were added, then the crystals deposited were collected by filtration, washed with water, and dried. They were recrystallized from ethyl acetate to obtain 20 g of title compound. m.p. 147° C.
Quantity
280 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
solvent
Reaction Step Two

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